molecular formula C16H32O2 B1602399 (213C)hexadecanoic acid CAS No. 287100-87-2

(213C)hexadecanoic acid

Cat. No.: B1602399
CAS No.: 287100-87-2
M. Wt: 257.42 g/mol
InChI Key: IPCSVZSSVZVIGE-XPOOIHDOSA-N
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Description

Palmitic Acid-13C: is a carbon-13 labeled variant of palmitic acid, a long-chain saturated fatty acid commonly found in both animals and plants. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, making Palmitic Acid-13C a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Palmitic Acid-13C is typically synthesized through the incorporation of carbon-13 into the palmitic acid molecule. This can be achieved by using carbon-13 labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods: : Industrial production of Palmitic Acid-13C involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to maximize yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : Palmitic Acid-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Chemistry: : Palmitic Acid-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism. It helps in quantifying the incorporation of palmitic acid into cellular lipids and studying fatty acid oxidation and synthesis .

Biology: : In biological research, Palmitic Acid-13C is used to study lipid metabolism and the biochemical pathways involving fatty acids in organisms. It is also used to investigate the effects of fatty acids on cellular functions and gene expression .

Medicine: : Palmitic Acid-13C is employed in medical research to study the role of fatty acids in various diseases, including metabolic disorders and cardiovascular diseases. It helps in understanding the impact of dietary fats on health and disease progression .

Industry: : In the industrial sector, Palmitic Acid-13C is used in the development of new products and processes involving fatty acids. It is also used in quality control and assurance to ensure the consistency and purity of fatty acid-based products .

Mechanism of Action

Palmitic Acid-13C exerts its effects by incorporating into the metabolic pathways of fatty acids. It is metabolized similarly to natural palmitic acid, allowing researchers to trace its incorporation and transformation within biological systems. The molecular targets and pathways involved include the enzymes and intermediates of the fatty acid synthesis and oxidation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of Palmitic Acid-13C lies in its carbon-13 labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool for researchers studying fatty acid metabolism and related biochemical pathways .

Properties

IUPAC Name

(213C)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-XPOOIHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584046
Record name (2-~13~C)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-87-2
Record name (2-~13~C)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-87-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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